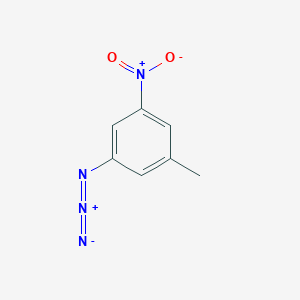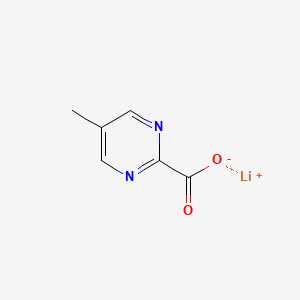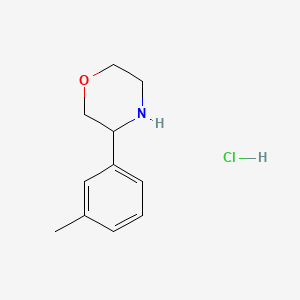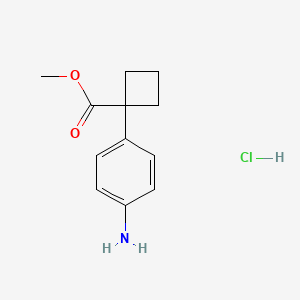
1-Amino-2,2,4-trimethylheptan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2,2,4-trimethylheptan-3-ol is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a heptane backbone with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
1-Amino-2,2,4-trimethylheptan-3-ol can be synthesized through several methods. One common approach involves the reaction of 2,2,4-trimethyl-3-heptanone with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,2,4-trimethyl-3-heptanone in the presence of ammonia. This method is advantageous due to its scalability and efficiency. The reaction is carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon, at elevated temperatures and pressures.
化学反応の分析
Types of Reactions
1-Amino-2,2,4-trimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2,4-trimethyl-3-heptanone.
Reduction: Formation of 1-amino-2,2,4-trimethylheptane.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
1-Amino-2,2,4-trimethylheptan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-amino-2,2,4-trimethylheptan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to physiological effects.
類似化合物との比較
Similar Compounds
- 1-Amino-2,2,3-trimethylheptan-3-ol
- 1-Amino-2,2,4-trimethylpentan-3-ol
- 1-Amino-2,2,4-trimethylhexan-3-ol
Uniqueness
1-Amino-2,2,4-trimethylheptan-3-ol is unique due to its specific arrangement of methyl groups and the presence of both amino and hydroxyl functional groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H23NO |
|---|---|
分子量 |
173.30 g/mol |
IUPAC名 |
1-amino-2,2,4-trimethylheptan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-5-6-8(2)9(12)10(3,4)7-11/h8-9,12H,5-7,11H2,1-4H3 |
InChIキー |
QKYSLISPXNTVMR-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(C(C)(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13476487.png)
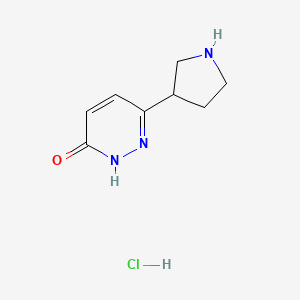
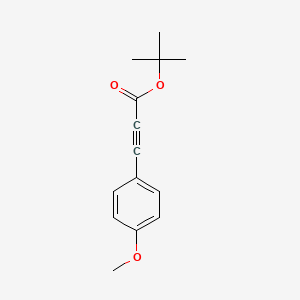
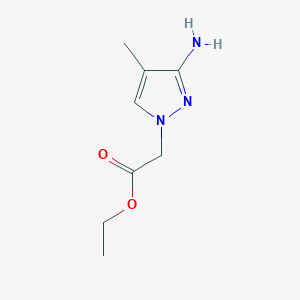
![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)

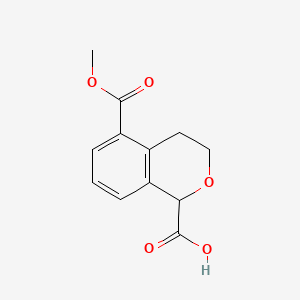
![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)

